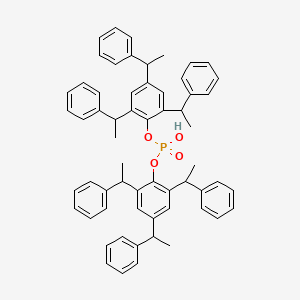
Bis(2,4,6-tris(1-phenylethyl)phenyl) hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,4,6-tris(1-phenylethyl)phenyl) hydrogen phosphate is a chemical compound with the molecular formula C54H51O4P. It is known for its applications in industrial and scientific research. This compound is characterized by its complex structure, which includes multiple phenylethyl groups attached to a phosphate core .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,6-tris(1-phenylethyl)phenyl) hydrogen phosphate typically involves the reaction of 2,4,6-tris(1-phenylethyl)phenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is then subjected to purification processes, including recrystallization, to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,4,6-tris(1-phenylethyl)phenyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: It can participate in substitution reactions where one or more phenylethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenyl derivatives, while substitution reactions can produce a variety of substituted phenyl compounds .
Aplicaciones Científicas De Investigación
Bis(2,4,6-tris(1-phenylethyl)phenyl) hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bis(2,4,6-tris(1-phenylethyl)phenyl) hydrogen phosphate involves its interaction with specific molecular targets. The compound can act as a catalyst or reactant in various chemical processes, influencing reaction pathways and outcomes. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(1-phenylethyl)phenol: A related compound with similar structural features but lacking the phosphate group.
Tris(4-(1-phenylethyl)phenyl) phosphate: Another phosphate-containing compound with different substitution patterns.
Uniqueness
Bis(2,4,6-tris(1-phenylethyl)phenyl) hydrogen phosphate is unique due to its specific arrangement of phenylethyl groups and the presence of a phosphate core. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
93777-22-1 |
|---|---|
Fórmula molecular |
C60H59O4P |
Peso molecular |
875.1 g/mol |
Nombre IUPAC |
bis[2,4,6-tris(1-phenylethyl)phenyl] hydrogen phosphate |
InChI |
InChI=1S/C60H59O4P/c1-41(47-25-13-7-14-26-47)53-37-55(43(3)49-29-17-9-18-30-49)59(56(38-53)44(4)50-31-19-10-20-32-50)63-65(61,62)64-60-57(45(5)51-33-21-11-22-34-51)39-54(42(2)48-27-15-8-16-28-48)40-58(60)46(6)52-35-23-12-24-36-52/h7-46H,1-6H3,(H,61,62) |
Clave InChI |
ZAAULMRZYFHALK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)C3=CC=CC=C3)OP(=O)(O)OC4=C(C=C(C=C4C(C)C5=CC=CC=C5)C(C)C6=CC=CC=C6)C(C)C7=CC=CC=C7)C(C)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride](/img/structure/B12684794.png)
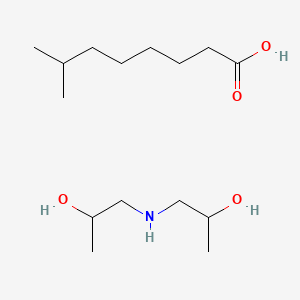
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate](/img/structure/B12684800.png)
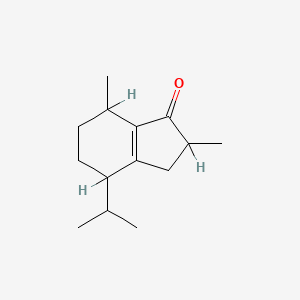

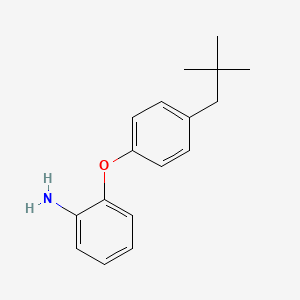
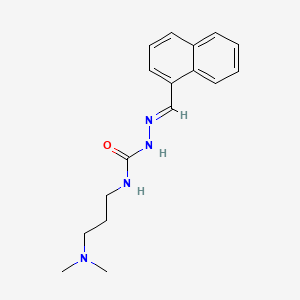
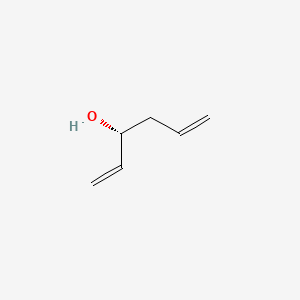
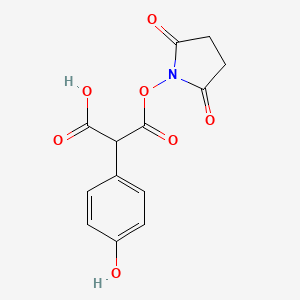

![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane;prop-2-enenitrile](/img/structure/B12684849.png)

![2-Chloro-1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propane](/img/structure/B12684861.png)
